molecular formula C20H27N3O3 B2524291 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894028-06-9

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2524291
CAS No.: 894028-06-9
M. Wt: 357.454
InChI Key: YNUOEMFWRIUSPM-UHFFFAOYSA-N
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Description

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic urea derivative with the molecular formula C20H27N3O3 and a molecular weight of 357.4 . Urea-based compounds are of significant interest in modern drug discovery and medicinal chemistry due to their versatile biological activities and ability to form multiple stable hydrogen bonds with protein targets, which is crucial for specific biological activity and drug properties . Researchers utilize such urea derivatives in various applications, including as key intermediates in the synthesis of potential therapeutic agents, building blocks in combinatorial chemistry, and as starting motifs for the generation of peptidomimetics . The structure of this compound, which features a cyclohexenyl group, a methoxyphenyl substituent, and a 5-oxopyrrolidin moiety, suggests potential for investigation in several research areas, such as oncology, metabolic disorders, and infectious diseases, where similar complex urea derivatives have shown promise . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-26-18-9-7-17(8-10-18)23-14-16(13-19(23)24)22-20(25)21-12-11-15-5-3-2-4-6-15/h5,7-10,16H,2-4,6,11-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUOEMFWRIUSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Cyclohexene Intermediate: Starting with cyclohexanone, a Wittig reaction can be employed to introduce the ethylidene group, forming cyclohex-1-en-1-yl-ethyl.

    Introduction of the Methoxyphenyl Group: The intermediate is then reacted with 4-methoxybenzaldehyde in a condensation reaction to form the corresponding methoxyphenyl derivative.

    Formation of the Pyrrolidinone Ring: The methoxyphenyl derivative undergoes a cyclization reaction with an appropriate amine to form the pyrrolidinone ring.

    Urea Formation: Finally, the pyrrolidinone intermediate is reacted with an isocyanate to form the urea linkage, yielding the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.

    Reduction: The urea group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Material Science: The compound’s unique structure could be useful in the design of novel polymers or as a building block in supramolecular chemistry.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The methoxyphenyl and pyrrolidinone moieties could be crucial for binding to the active site of enzymes or receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The compound is compared with structurally related urea derivatives (Table 1), focusing on substituent variations and their implications:

Table 1: Structural Comparison of Urea Derivatives
Compound Name CAS/Ref Molecular Formula Molecular Weight Substituents (Urea Positions) Notable Features
Target Compound 894028-06-9 C20H27N3O3 357.4 1: 2-(Cyclohex-1-en-1-yl)ethyl; 3: 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl Cyclohexene (lipophilic), pyrrolidinone (H-bonding), 4-methoxyphenyl (electron-rich)
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(isoquinolin-6-yl)urea Compound 9 C19H22N4O* ~322.4 1: Cyclohexene ethyl; 3: Isoquinolin-6-yl Isoquinoline (planar, π-π interactions) replaces pyrrolidinone
3-{[1-(Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea 954660-97-0 C22H24N4O5 424.45 1: 4-Methoxyphenethyl; 3: Benzodioxol-pyrrolidinone Benzodioxole (electron-deficient), 4-methoxyphenethyl (bulky)
1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea 946220-17-3 C19H18F2N4O3 392.37 1: 2,6-Difluorophenyl; 3: 4-Methoxyphenyl-pyrrolidinone Fluorine atoms (electron-withdrawing), pyrrolidinone retained

*Estimated from IUPAC name.

Functional Implications of Substituent Variations

  • Cyclohexene vs.
  • Pyrrolidinone vs. Heterocycles: The 5-oxopyrrolidin-3-yl group in the target compound offers hydrogen-bonding capacity via its carbonyl and NH groups, unlike isoquinoline (Compound 9), which relies on π-π stacking .
  • 4-Methoxyphenyl vs. Electron-Deficient Groups : The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing benzodioxole in CM871812 or fluorine in 946220-17-3 , which may alter binding affinities in biological targets.

Physicochemical and Conformational Analysis

  • Molecular Weight and Solubility : The target compound (MW: 357.4) is heavier than Compound 9 (~322.4), likely reducing solubility but increasing lipophilicity .
  • The pyrrolidinone ring’s puckering (flattened by the carbonyl group) may enhance rigidity compared to cyclohexane-based analogs .

Biological Activity

The compound 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N3O2C_{19}H_{25}N_{3}O_{2}, with a molecular weight of approximately 325.43 g/mol. The structural features include a cyclohexene ring and a pyrrolidine moiety, which are known to influence biological activity.

Antibacterial Activity

Recent studies have indicated that compounds similar to This compound exhibit varying degrees of antibacterial activity. For instance, derivatives containing the pyrrolidine structure have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity LevelIC50 (µM)
Compound AS. typhiModerate15.0
Compound BB. subtilisStrong5.0
Compound CE. coliWeak30.0

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, both of which are significant in various physiological processes and disease states.

In studies, several derivatives demonstrated strong inhibitory activity against urease, with IC50 values significantly lower than standard inhibitors like thiourea:

CompoundEnzyme TargetIC50 (µM)
Compound DUrease2.14 ± 0.003
Compound EAChE6.28 ± 0.003

These findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes .

Case Study 1: Antibacterial Screening

A recent investigation into the antibacterial properties of structurally related compounds revealed that those with the methoxyphenyl group exhibited enhanced activity against Gram-positive bacteria compared to their counterparts lacking this substituent . This suggests that modifications in the phenyl ring can significantly influence biological efficacy.

Case Study 2: Enzyme Inhibition

Another study focused on the structure-activity relationship (SAR) of various derivatives indicated that the presence of both cyclohexene and pyrrolidine moieties contributed to increased enzyme inhibitory effects. Compounds were tested against urease and AChE, revealing promising results that warrant further exploration in vivo .

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